molecular formula C11H14ClNO3 B11871827 Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride

Cat. No.: B11871827
M. Wt: 243.68 g/mol
InChI Key: IMSBAVDEGBDNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . It belongs to the class of aryl compounds and is known for its unique structure, which includes an azetidine ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with azetidine in the presence of a suitable base and a methylating agent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Methylating Agent: Methyl iodide or dimethyl sulfate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 50-80°C

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Oxidation: 4-(azetidin-3-yloxy)benzoic acid

    Reduction: 4-(azetidin-3-yloxy)benzyl alcohol

    Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoate ester moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(azetidin-3-yl)benzoate hydrochloride
  • Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride
  • Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride

Uniqueness

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is unique due to its specific substitution pattern and the presence of both an azetidine ring and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 4-(azetidin-3-yloxy)benzoate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-4-9(5-3-8)15-10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H

InChI Key

IMSBAVDEGBDNIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.